molecular formula C20H23ClN2O4S B11346107 1-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11346107
M. Wt: 422.9 g/mol
InChI Key: CEQYLGDAKRAWCA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to inhibit specific enzymes and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-8-7-17(21)13-18(19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24)

InChI Key

CEQYLGDAKRAWCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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